PF-04418948

Catalog No.
S539105
CAS No.
1078166-57-0
M.F
C23H20FNO5
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04418948

CAS Number

1078166-57-0

Product Name

PF-04418948

IUPAC Name

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid

Molecular Formula

C23H20FNO5

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)

InChI Key

LWJGMYMNSNVCEM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-fluorobenzoyl)-3-(((6-methoxy-2-naphthyl)oxy)methyl)azetidine-3-carboxylic acid, PF-04418948

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O

Description

The exact mass of the compound PF04418948 is 409.13255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

High Affinity and Selectivity for EP2 Receptor

  • PF-04418948 demonstrates potent antagonist activity against the prostaglandin EP2 receptor (PTGER2 or EP2). Studies show an in vitro half maximal inhibitory concentration (IC50) of 16 nM for human EP2 receptors [, , ].
  • This indicates strong binding affinity to the EP2 receptor, allowing it to effectively block the action of molecules that activate this receptor.
  • Importantly, PF-04418948 exhibits high selectivity for EP2 compared to other prostaglandin receptors (EP1, EP3, and EP4) as well as other receptors and ion channels [, ]. This minimizes potential off-target effects.

In Vitro Studies on PGE2-mediated Signaling

  • Research has explored PF-04418948's ability to antagonize the effects of prostaglandin E2 (PGE2), a natural ligand for the EP2 receptor [, , ].
  • Studies show it inhibits PGE2-induced increases in intracellular cyclic AMP (cAMP) levels in cells expressing functional EP2 receptors [].
  • Additionally, PF-04418948 has been shown to reverse PGE2-induced relaxation of pre-contracted muscles, such as the mouse trachea [, ].

PF-04418948 is a potent and selective antagonist of the prostaglandin E receptor 2, commonly referred to as EP2 receptor. Its chemical formula is C23H20FNO5, and it has a molecular weight of 409.41 g/mol. The compound exhibits high selectivity for the EP2 receptor, displaying over 2000-fold selectivity compared to other prostanoid receptors such as EP1, EP3, EP4, DP1, and CRTH2 at a concentration of 10 μM. This selectivity makes PF-04418948 a valuable tool for studying the role of the EP2 receptor in various biological processes and potential therapeutic applications .

PF04418948 binds competitively to the EP2 receptor, preventing PGE2 from activating the receptor's signaling pathway []. This can lead to the modulation of various cellular processes regulated by EP2, depending on the specific cell type and physiological context.

PF-04418948 functions primarily through competitive inhibition of prostaglandin E2-induced pathways. In vitro studies have shown that it inhibits the increase in cyclic adenosine monophosphate (cAMP) levels induced by prostaglandin E2 in cells expressing EP2 receptors. The compound has an inhibition constant (K_B) value of approximately 1.8 nM for human EP2 receptors, indicating its high potency. Additionally, it reverses PGE2-induced relaxation in murine tracheal tissues with an IC50 value of 2.7 nM, demonstrating its effectiveness in modulating receptor activity .

PF-04418948 has been characterized for its biological activity in various experimental models. It has shown efficacy in inhibiting PGE2-induced effects in both in vitro and in vivo settings. For example, it attenuates the butaprost-induced cutaneous blood flow response when administered orally to rats. Furthermore, it exhibits significant effects on smooth muscle relaxation and contraction in different tissues, including the human myometrium and murine trachea . Its selective action on the EP2 receptor makes it a promising candidate for further research into conditions influenced by this receptor.

The synthesis of PF-04418948 involves several steps that include the formation of key intermediates followed by coupling reactions to yield the final product. While specific synthetic routes are proprietary to its developers, general methods include:

  • Formation of Azetidine Derivatives: The synthesis typically begins with the preparation of azetidine derivatives through cyclization reactions.
  • Aromatic Substitution: Introduction of functional groups such as fluorobenzoyl and methoxy-naphthyl moieties via electrophilic aromatic substitution.
  • Final Coupling: The final step involves coupling these intermediates to produce PF-04418948.

These methods ensure high purity and yield of the compound suitable for research purposes .

PF-04418948 has potential applications in various fields, particularly in pharmacology and biomedical research. Its primary application lies in studying the role of EP2 receptors in physiological and pathological processes, including inflammation and pain modulation. Additionally, due to its selective antagonism, it may be explored as a therapeutic agent for conditions such as asthma or other respiratory disorders where EP2 receptor activity plays a significant role .

Interaction studies involving PF-04418948 have focused on its selectivity profile against various receptors and enzymes. It demonstrates minimal binding (<30%) to a diverse panel of G protein-coupled receptors (GPCRs) and ion channels at concentrations up to 10 μM, reinforcing its specificity for the EP2 receptor. These studies are crucial for understanding potential off-target effects and optimizing its use in therapeutic contexts .

Several compounds share structural or functional similarities with PF-04418948. Below is a comparison highlighting their unique features:

Compound NameStructure TypeSelectivity ProfileNotable Activity
ONO-AE1-259Prostaglandin E receptor antagonistSpecific for EP2 but less selectiveModulates bronchial relaxation
ButaprostProstaglandin analogSelective for EP2Induces smooth muscle relaxation
LatanoprostProstaglandin F analogPrimarily targets FP receptorsUsed for glaucoma treatment
TreprostinilProstacyclin analogTargets multiple prostanoid receptorsUsed for pulmonary arterial hypertension

PF-04418948's uniqueness lies in its exceptional selectivity for the EP2 receptor coupled with potent antagonistic properties, making it particularly useful for targeted research without significant off-target interactions .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.13255090 g/mol

Monoisotopic Mass

409.13255090 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I7Z38E70VF

Other CAS

1078166-57-0

Wikipedia

Pf-04418948

Dates

Modify: 2023-08-15
1: Domingo-Gonzalez R, Martínez-Colón GJ, Smith AJ, Smith CK, Ballinger MN, Xia M, Murray S, Kaplan MJ, Yanik GA, Moore BB. Prostaglandin E(2) Inhibits Neutrophil Extracellular Trap Formation Post-stem Cell Transplant. Am J Respir Crit Care Med. 2015 Sep 29. [Epub ahead of print] PubMed PMID: 26417909.
2: Säfholm J, Manson ML, Bood J, Delin I, Orre AC, Bergman P, Al-Ameri M, Dahlén SE, Adner M. Prostaglandin E(2) inhibits mast cell-dependent bronchoconstriction in human small airways through the E prostanoid subtype 2 receptor. J Allergy Clin Immunol. 2015 May 9. pii: S0091-6749(15)00489-3. doi: 10.1016/j.jaci.2015.04.002. [Epub ahead of print] PubMed PMID: 25962903.
3: Martinez-Cutillas M, Mañé N, Gallego D, Jimenez M, Martin MT. EP2 and EP4 receptors mediate PGE2 induced relaxation in murine colonic circular muscle: pharmacological characterization. Pharmacol Res. 2014 Dec;90:76-86. doi: 10.1016/j.phrs.2014.10.001. Epub 2014 Oct 20. PubMed PMID: 25461458.
4: Jiao HY, Kim DH, Ki JS, Ryu KH, Choi S, Jun JY. Effects of lubiprostone on pacemaker activity of interstitial cells of cajal from the mouse colon. Korean J Physiol Pharmacol. 2014 Aug;18(4):341-6. doi: 10.4196/kjpp.2014.18.4.341. Epub 2014 Aug 13. PubMed PMID: 25177167; PubMed Central PMCID: PMC4146637.
5: Stone AJ, Copp SW, Kaufman MP. Role of prostaglandins in spinal transmission of the exercise pressor reflex in decerebrated rats. Neuroscience. 2014 Sep 26;277:26-35. doi: 10.1016/j.neuroscience.2014.06.061. Epub 2014 Jul 5. PubMed PMID: 25003710; PubMed Central PMCID: PMC4164591.
6: Shimizu T, Tanaka K, Nakamura K, Taniuchi K, Yawata T, Higashi Y, Ueba T, Dimitriadis F, Shimizu S, Yokotani K, Saito M. Possible involvement of brain prostaglandin E2 and prostanoid EP3 receptors in prostaglandin E2 glycerol ester-induced activation of central sympathetic outflow in the rat. Neuropharmacology. 2014 Jul;82:19-27. doi: 10.1016/j.neuropharm.2014.03.005. Epub 2014 Mar 19. PubMed PMID: 24657150.
7: Cheah EY, Burcham PC, Mann TS, Henry PJ. Acrolein relaxes mouse isolated tracheal smooth muscle via a TRPA1-dependent mechanism. Biochem Pharmacol. 2014 May 1;89(1):148-56. doi: 10.1016/j.bcp.2014.02.009. Epub 2014 Feb 19. PubMed PMID: 24561178.
8: Kach J, Sandbo N, La J, Denner D, Reed EB, Akimova O, Koltsova S, Orlov SN, Dulin NO. Antifibrotic effects of noscapine through activation of prostaglandin E2 receptors and protein kinase A. J Biol Chem. 2014 Mar 14;289(11):7505-13. doi: 10.1074/jbc.M113.546812. Epub 2014 Feb 3. PubMed PMID: 24492608; PubMed Central PMCID: PMC3953264.
9: Säfholm J, Dahlén SE, Adner M. Antagonising EP1 and EP2 receptors reveal that the TP receptor mediates a component of antigen-induced contraction of the guinea pig trachea. Eur J Pharmacol. 2013 Oct 15;718(1-3):277-82. doi: 10.1016/j.ejphar.2013.08.021. Epub 2013 Sep 5. PubMed PMID: 24012781.
10: Kay LJ, Gilbert M, Pullen N, Skerratt S, Farrington J, Seward EP, Peachell PT. Characterization of the EP receptor subtype that mediates the inhibitory effects of prostaglandin E2 on IgE-dependent secretion from human lung mast cells. Clin Exp Allergy. 2013 Jul;43(7):741-51. doi: 10.1111/cea.12142. PubMed PMID: 23786281.
11: Säfholm J, Dahlén SE, Delin I, Maxey K, Stark K, Cardell LO, Adner M. PGE2 maintains the tone of the guinea pig trachea through a balance between activation of contractile EP1 receptors and relaxant EP2 receptors. Br J Pharmacol. 2013 Feb;168(4):794-806. doi: 10.1111/j.1476-5381.2012.02189.x. PubMed PMID: 22934927; PubMed Central PMCID: PMC3631371.
12: Birrell MA, Maher SA, Buckley J, Dale N, Bonvini S, Raemdonck K, Pullen N, Giembycz MA, Belvisi MG. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor. Br J Pharmacol. 2013 Jan;168(1):129-38. doi: 10.1111/j.1476-5381.2012.02088.x. PubMed PMID: 22747912; PubMed Central PMCID: PMC3570009.
13: af Forselles KJ, Root J, Clarke T, Davey D, Aughton K, Dack K, Pullen N. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist. Br J Pharmacol. 2011 Dec;164(7):1847-56. doi: 10.1111/j.1476-5381.2011.01495.x. Erratum in: Br J Pharmacol. 2012 Jun;166(3):1192. Dosage error in article text. PubMed PMID: 21595651; PubMed Central PMCID: PMC3246710.
14: Birrell MA, Nials AT. At last, a truly selective EP₂ receptor antagonist. Br J Pharmacol. 2011 Dec;164(7):1845-6. doi: 10.1111/j.1476-5381.2011.01494.x. PubMed PMID: 21595650; PubMed Central PMCID: PMC3246709.

Explore Compound Types